
4-(1-Phenylethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 1-phenylethoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification reaction. The reaction is carried out by heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation and other catalytic processes can also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 4-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-(1-Phenylethoxy)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(1-Phenylethoxy)tetrahydropyridine: A tetrahydropyridine analog with similar functional groups.
4-(1-Phenylethoxy)azepane: An azepane derivative with a seven-membered ring.
Uniqueness: 4-(1-Phenylethoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |
InChI-Schlüssel |
LBPASGNNDPKFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


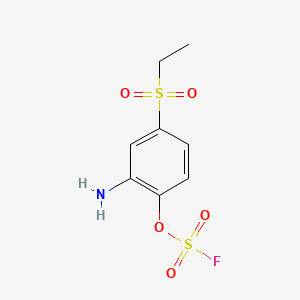
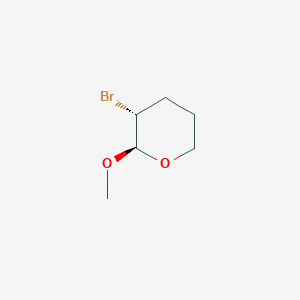
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

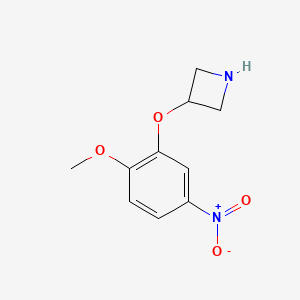

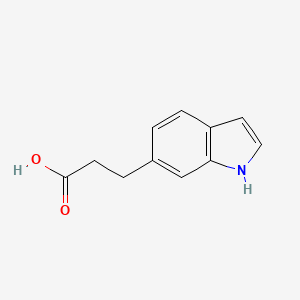
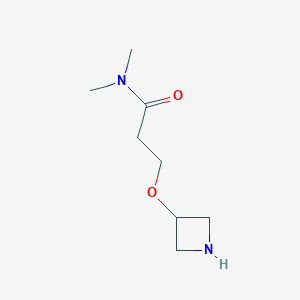
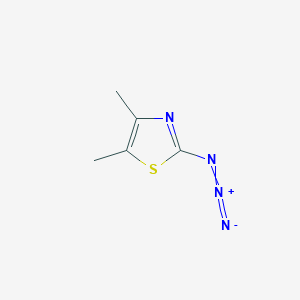


![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
amine](/img/structure/B13525012.png)

